molecular formula C17H20N4OS B3028095 T-448 (free base) CAS No. 1597426-52-2

T-448 (free base)

Cat. No.: B3028095
CAS No.: 1597426-52-2
M. Wt: 328.4 g/mol
InChI Key: HQRYNOVKRKLADI-LSDHHAIUSA-N
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Description

T-448 (free base) is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4). This compound has an IC50 of 22 nM and enhances H3K4 methylation in primary cultured rat neurons . It is primarily used in scientific research to study epigenetic regulation and its implications in various biological processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-448 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of T-448 (free base) is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

T-448 (free base) primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of T-448 (free base) .

Scientific Research Applications

T-448 (free base) has a wide range of applications in scientific research, including:

    Chemistry: Used to study the mechanisms of enzyme inhibition and epigenetic regulation.

    Biology: Investigates the role of histone demethylation in gene expression and cellular differentiation.

    Medicine: Explores potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer and neurodevelopmental disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways.

Mechanism of Action

T-448 (free base) exerts its effects by irreversibly inhibiting the enzyme lysine-specific demethylase 1 (LSD1). This inhibition prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to increased levels of H3K4 methylation. The molecular targets involved include the LSD1 enzyme and associated cofactors. The pathway involves the formation of a compact formyl-FAD adduct, which enhances H3K4 methylation and modulates gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of T-448 (free base)

T-448 (free base) is unique due to its specific and irreversible inhibition of LSD1, leading to enhanced H3K4 methylation without significant impact on the LSD1-GFI1B complex. This results in a superior hematological safety profile, making it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRYNOVKRKLADI-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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